molecular formula C23H15NO5 B11564368 (4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11564368
M. Wt: 385.4 g/mol
InChI Key: AAEUGQIUEXURBK-FXBPSFAMSA-N
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Description

2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a furan ring, a chromene moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the chromene moiety: This often involves the condensation of phenolic compounds with aldehydes or ketones.

    Construction of the oxazole ring: This can be done through cyclization reactions involving amides and aldehydes or nitriles.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chromene moiety.

    Reduction: Reduction reactions can occur at various sites, potentially converting double bonds to single bonds.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of organic electronic materials or as a component in polymers.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(FURAN-2-YL)-4H-CHROMEN-4-ONE: Lacks the oxazole ring.

    4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the furan ring.

    2-(FURAN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the chromene moiety.

Uniqueness

The uniqueness of 2-(FURAN-2-YL)-4-[(4Z)-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H15NO5

Molecular Weight

385.4 g/mol

IUPAC Name

(4Z)-2-(furan-2-yl)-4-[2-(4-methoxyphenyl)chromen-4-ylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H15NO5/c1-26-15-10-8-14(9-11-15)20-13-17(16-5-2-3-6-18(16)28-20)21-23(25)29-22(24-21)19-7-4-12-27-19/h2-13H,1H3/b21-17-

InChI Key

AAEUGQIUEXURBK-FXBPSFAMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C/3\C(=O)OC(=N3)C4=CC=CO4)/C5=CC=CC=C5O2

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=O)OC(=N3)C4=CC=CO4)C5=CC=CC=C5O2

Origin of Product

United States

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